![molecular formula C21H13ClFN3O3 B2848817 (2Z)-2-[(4-chloro-2-fluorophenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide CAS No. 1327182-34-2](/img/structure/B2848817.png)
(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C21H13ClFN3O3 and its molecular weight is 409.8. The purity is usually 95%.
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Biological Activity
The compound (2Z)-2-[(4-chloro-2-fluorophenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide is a member of the chromene family, characterized by a complex structure that incorporates various functional groups. This article delves into its biological activity, potential therapeutic applications, and relevant research findings.
Structural Overview
This compound features a chromene core, which is pivotal in its biological interactions. The presence of the 4-chloro-2-fluorophenyl group enhances its reactivity and interaction with biological targets. The molecular formula is C21H14ClFN2O4 with a molecular weight of approximately 412.8 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Studies have indicated that it may exhibit:
- Antioxidant Properties : Its structure suggests potential for scavenging free radicals, which can mitigate oxidative stress.
- Anticancer Activity : Similar compounds have shown efficacy in inhibiting tumor growth by inducing apoptosis in cancer cells.
Biological Activity Data
Research indicates that modifications in the molecular structure can significantly influence biological activity. Below is a summary of relevant findings:
Activity Type | IC50 Value | Cell Line/Model | Reference |
---|---|---|---|
Antitumor | 1.30 μM | HepG2 (solid tumor) | |
HDAC Inhibition | 95.48 nM | In vitro assay | |
Apoptosis Induction | Not specified | Cell-based studies |
Case Studies and Research Findings
- Antitumor Efficacy : In a study involving HepG2 cells, the compound exhibited significant inhibitory effects on cell proliferation with an IC50 value of 1.30 μM, indicating strong potential as an anticancer agent .
- HDAC Inhibition : The compound demonstrated selective inhibition of histone deacetylases (HDACs), particularly HDAC3, which is crucial in cancer cell proliferation and survival . This selectivity suggests potential for developing targeted therapies.
- Molecular Docking Studies : Computational studies using molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets, aiding in understanding its mechanism of action.
Comparative Analysis with Similar Compounds
The following table compares this compound with other structurally similar compounds regarding their biological activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Coumarin Derivatives | Fused benzopyran structure | Anticoagulant, anti-inflammatory |
Flavonoids | Polyphenolic compounds | Antioxidant, anti-cancer |
Chromone Derivatives | Similar chromene core | Neuroprotective, anti-tumor |
(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-7-hydroxy... | Chromene core with halogens | Antioxidant, anticancer |
Scientific Research Applications
Medicinal Chemistry
The primary application of this compound lies in its potential as a pharmacophore in drug design. Research indicates that derivatives of chromene compounds can exhibit significant anticancer properties by interacting with specific molecular targets involved in cancer cell proliferation.
Anticancer Activity
Recent studies have highlighted the anticancer effects of similar chromene derivatives. For instance, compounds with similar structures have shown efficacy against various cancer cell lines, including breast (MCF-7), liver (HepG2), and lung (A549) cancers.
Table 2: Anticancer Activity of Related Compounds
Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | HepG2 | 1.30 | Induction of apoptosis |
Compound B | MCF-7 | 0.85 | G2/M phase arrest |
Compound C | A549 | 0.95 | Inhibition of HDAC activity |
Biological Evaluation
The compound's interaction with biological targets is under investigation to elucidate its mechanism of action. Preliminary findings suggest that it may inhibit key enzymes involved in cell cycle regulation, leading to apoptosis in cancer cells.
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Chromene Core : Achieved through cyclization reactions.
- Imino Group Introduction : Via condensation reactions with aniline derivatives.
- Pyridine Attachment : Often through palladium-catalyzed cross-coupling methods.
Table 3: Synthetic Routes Overview
Step | Reaction Type | Key Reagents |
---|---|---|
Chromene Core Formation | Cyclization | 2-Hydroxyacetophenone |
Imino Group Introduction | Condensation | Aniline Derivative |
Pyridine Ring Attachment | Cross-Coupling | Palladium Catalyst |
Case Study 1: Anticancer Properties
In a study published in ACS Omega, researchers synthesized derivatives of chromene compounds and tested their efficacy against H5N1 and SARS-CoV-2 viruses. The findings indicated that these compounds could serve as effective antiviral agents, showcasing the versatility of the chromene scaffold beyond anticancer applications .
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of related chromene derivatives. It was found that these compounds could inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
Properties
IUPAC Name |
2-(4-chloro-2-fluorophenyl)imino-7-hydroxy-N-pyridin-2-ylchromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClFN3O3/c22-13-5-7-17(16(23)10-13)25-21-15(20(28)26-19-3-1-2-8-24-19)9-12-4-6-14(27)11-18(12)29-21/h1-11,27H,(H,24,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KARQGGQSIDGGOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=CC3=C(C=C(C=C3)O)OC2=NC4=C(C=C(C=C4)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.